Cas no 918492-98-5 ([(1S,4R)-4-(6-Chloropurin-9-yl)cyclopent-2-en-1-yl]methanol)

[(1S,4R)-4-(6-Chloropurin-9-yl)cyclopent-2-en-1-yl]methanol structure
918492-98-5 structure
Product Name:[(1S,4R)-4-(6-Chloropurin-9-yl)cyclopent-2-en-1-yl]methanol
CAS No:918492-98-5
MF:C11H11ClN4O
MW:250.684240579605
CID:774692
Update Time:2023-08-03

[(1S,4R)-4-(6-Chloropurin-9-yl)cyclopent-2-en-1-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopentene-1-methanol, 4-(6-chloro-9H-purin-9-yl)-, (1S,4R)-
    • C-6-Cl-purinenucleoside-D4
    • 2-Cyclopentene-1-methanol, 4-(6-chloro-9H-purin-9-yl)-, cis-(1)-
    • (+-)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol
    • NSC613824
    • FAULCZNVQKAPHC-SFYZADRCSA-N
    • [(1S,4R)-4-(6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol
    • 4alpha-(6-Chloro-9H-purine-9-yl)-2-cyclopentene-1alpha-methanol
    • (1s,cis)-4-(6-chloro-9h-purin-9-yl)-2-cyclopentene-1-methanol
    • 2-Cyclopentene-1-methanol, 4-(6-chloro-9H-purin-9
    • [(1S,4R)-4-(6-Chloropurin-9-yl)cyclopent-2-en-1-yl]methanol
    • Inchi: 1S/C11H11ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2/t7-,8+/m1/s1
    • InChI Key: FAULCZNVQKAPHC-SFYZADRCSA-N
    • SMILES: ClC1C2=C(N=CN=1)N(C=N2)[C@H]1C=C[C@@H](CO)C1

Computed Properties

  • Exact Mass: 250.062
  • Monoisotopic Mass: 250.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8

Experimental Properties

  • Density: 1.6
  • Boiling Point: 467.3°Cat760mmHg
  • Flash Point: 236.4°C
  • Refractive Index: 1.761
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